molecular formula C3H4Br2Cl2O B14520471 1,1-Dibromo-3,3-dichloropropan-2-ol CAS No. 62872-13-3

1,1-Dibromo-3,3-dichloropropan-2-ol

Cat. No.: B14520471
CAS No.: 62872-13-3
M. Wt: 286.77 g/mol
InChI Key: MFNNVCPANNOZDB-UHFFFAOYSA-N
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Description

1,1-Dibromo-3,3-dichloropropan-2-ol is an organic compound with the molecular formula C3H4Br2Cl2O. It is a colorless to pale yellow liquid that is used in various chemical applications. This compound is known for its reactivity due to the presence of both bromine and chlorine atoms, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dibromo-3,3-dichloropropan-2-ol can be synthesized through the halogenation of propan-2-ol. The process involves the addition of bromine and chlorine to the propan-2-ol molecule under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to ensure the selective addition of halogens.

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors where propan-2-ol is treated with bromine and chlorine gases. The reaction is carefully monitored to control the temperature and pressure, ensuring high yield and purity of the final product. The compound is then purified through distillation and other separation techniques.

Chemical Reactions Analysis

Types of Reactions

1,1-Dibromo-3,3-dichloropropan-2-ol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The compound can be reduced to form less halogenated derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. These reactions are typically carried out in polar solvents at moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Various halogenated alcohols and ethers.

    Oxidation Reactions: Corresponding ketones or aldehydes.

    Reduction Reactions: Less halogenated alcohols or hydrocarbons.

Scientific Research Applications

1,1-Dibromo-3,3-dichloropropan-2-ol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,1-dibromo-3,3-dichloropropan-2-ol involves its interaction with various molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and DNA. This can lead to the inhibition of enzyme activity and disruption of cellular processes. The presence of both bromine and chlorine atoms enhances its reactivity, making it a potent compound in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dibromo-3-chloropropane: Known for its use as a soil fumigant and nematicide.

    1,3-Dichloropropan-2-ol: Used as an intermediate in the production of epichlorohydrin and other chemicals.

Uniqueness

1,1-Dibromo-3,3-dichloropropan-2-ol is unique due to the presence of both bromine and chlorine atoms on the same carbon atom, which imparts distinct reactivity and chemical properties. This makes it a valuable compound in synthetic chemistry and various industrial applications.

Properties

CAS No.

62872-13-3

Molecular Formula

C3H4Br2Cl2O

Molecular Weight

286.77 g/mol

IUPAC Name

1,1-dibromo-3,3-dichloropropan-2-ol

InChI

InChI=1S/C3H4Br2Cl2O/c4-2(5)1(8)3(6)7/h1-3,8H

InChI Key

MFNNVCPANNOZDB-UHFFFAOYSA-N

Canonical SMILES

C(C(Cl)Cl)(C(Br)Br)O

Origin of Product

United States

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